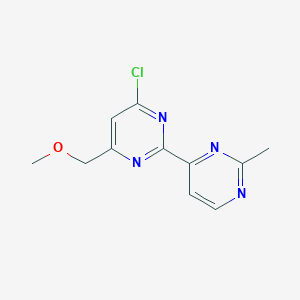

4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine

Description

4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine (CAS: 263897-42-3, C₁₀H₁₀ClN₃OS, MW: 255.73 g/mol) is a pyrimidine derivative featuring three distinct substituents:

- Position 4: Chlorine atom.

- Position 6: Methoxymethyl group (-CH₂OCH₃).

- Position 2: 2-Methylpyrimidin-4-yl heterocycle.

Its methoxymethyl group enhances solubility compared to non-polar substituents, while the 2-methylpyrimidin-4-yl moiety may confer unique binding properties in biological systems.

Properties

Molecular Formula |

C11H11ClN4O |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine |

InChI |

InChI=1S/C11H11ClN4O/c1-7-13-4-3-9(14-7)11-15-8(6-17-2)5-10(12)16-11/h3-5H,6H2,1-2H3 |

InChI Key |

IEZUSJXONVZHLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes may include:

Nucleophilic substitution reactions: Using chlorinated pyrimidine derivatives as starting materials.

Methoxymethylation: Introduction of the methoxymethyl group under basic conditions.

Pyrimidine ring formation: Cyclization reactions involving appropriate intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

Catalysis: Use of catalysts to increase reaction efficiency.

Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides under oxidative conditions.

Reduction: Reduction of the chloro group to a hydrogen atom.

Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of 4-Hydroxy-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or modulator of biological pathways.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine would depend on its specific application. Generally, it may interact with molecular targets such as:

Enzymes: Inhibiting or modulating enzyme activity.

Receptors: Binding to receptors to alter cellular signaling pathways.

DNA/RNA: Interacting with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among related pyrimidine derivatives:

Reactivity and Stability

- Chlorine at Position 4 : A common feature in many analogs (e.g., ), this substituent facilitates nucleophilic displacement reactions, enabling further derivatization.

- Methoxymethyl vs. Methoxy/Chloromethyl : The methoxymethyl group in the main compound improves solubility in polar solvents compared to methoxy (less bulky) or chloromethyl (more reactive but less stable) groups .

Biological Activity

The compound 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is . Its structure features a chloro group and a methoxymethyl group attached to a pyrimidine core, which is known for its diverse biological activities. The presence of the 2-methylpyrimidine moiety enhances its pharmacological potential by influencing its interaction with biological targets.

The biological activity of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are crucial for cellular functions.

Antiviral and Anticancer Potential

Research has indicated that compounds with similar structures exhibit antiviral and anticancer properties. For instance, derivatives of pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have focused on:

- Antiviral Activity : Some pyrimidine derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication.

- Anticancer Activity : Compounds structurally related to 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine have been tested against cancer cell lines, showing significant cytotoxic effects.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine, on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

- Inhibition of Enzymatic Activity : Another investigation assessed the inhibitory effects of this compound on specific kinases involved in cancer progression. The results demonstrated a significant reduction in kinase activity, supporting its role as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine and other pyrimidine derivatives:

Synthesis and Characterization

The synthesis of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine typically involves multi-step reactions starting from readily available pyrimidine precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.